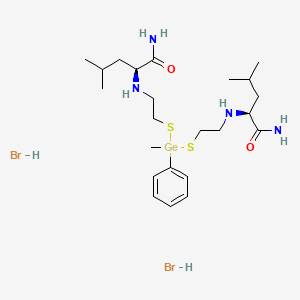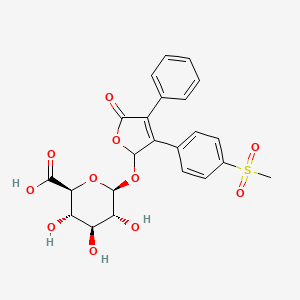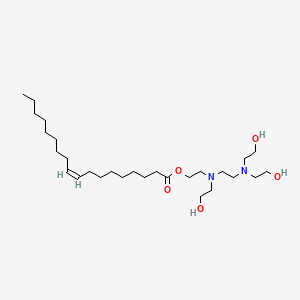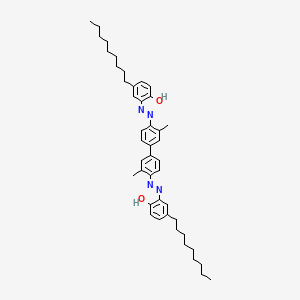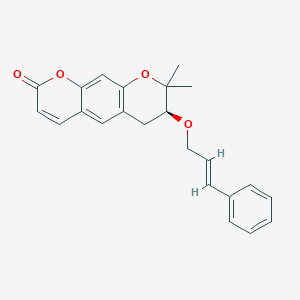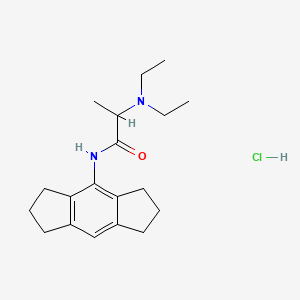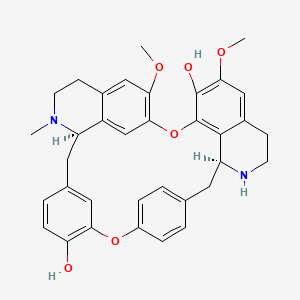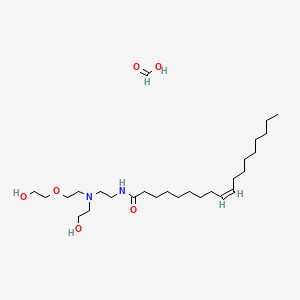
Einecs 280-047-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 280-047-3, also known as formic acid, compound with N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 280-047-3 involves the reaction of formic acid with N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol. The reaction typically occurs under controlled conditions, ensuring the proper formation of the compound. The reaction conditions include maintaining a specific temperature and pH to facilitate the desired chemical interactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The production process is optimized to minimize waste and ensure environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 280-047-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Einecs 280-047-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it is used to study cellular processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 280-047-3 involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Einecs 280-047-3 can be compared with other similar compounds, such as:
Formic acid: A simple carboxylic acid with similar chemical properties.
N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol: A compound with similar functional groups and chemical behavior.
The uniqueness of this compound lies in its specific combination of formic acid and the amine compound, resulting in distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
82808-57-9 |
|---|---|
Molekularformel |
C26H52N2O4.CH2O2 C27H54N2O6 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
formic acid;(Z)-N-[2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H52N2O4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(31)27-18-19-28(20-22-29)21-24-32-25-23-30;2-1-3/h9-10,29-30H,2-8,11-25H2,1H3,(H,27,31);1H,(H,2,3)/b10-9-; |
InChI-Schlüssel |
WQKHNNBUMNAAPG-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


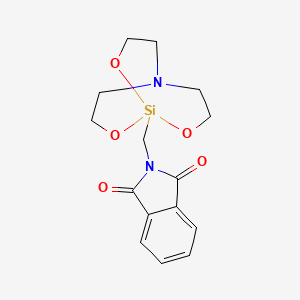

![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
